![molecular formula C9H11F3N2O2 B2410923 3-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]oxy}-2-Butanon CAS No. 477708-98-8](/img/structure/B2410923.png)
3-{[1-Methyl-3-(trifluormethyl)-1H-pyrazol-5-yl]oxy}-2-Butanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone is a synthetic organic compound known for its diverse applications in various scientific fields. Its unique structure, featuring a trifluoromethyl group attached to a pyrazole ring, lends it distinct chemical properties that make it useful in research and industrial processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
As an intermediate in the synthesis of complex organic molecules
Used in studying the effects of trifluoromethyl groups on chemical reactivity
Biology
Investigated for its potential as a bioactive compound due to its unique structural properties
Medicine
Explored for potential pharmaceutical applications, particularly in the development of novel drugs
Industry
Used in the production of advanced materials and agrochemicals
Acts as a building block in the synthesis of specialty chemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Step 1: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Reagents: Methylhydrazine, 1,1,1-trifluoro-2,4-pentanedione
Conditions: Heated under reflux in an inert atmosphere
Outcome: Formation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole
Step 2: Synthesis of 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone
Reagents: 1-methyl-3-(trifluoromethyl)-1H-pyrazole, 3-bromo-2-butanone
Conditions: Nucleophilic substitution reaction, typically performed under mild basic conditions
Outcome: Formation of the target compound
Industrial Production Methods
In an industrial setting, the production of this compound may utilize high-throughput reactors and automation for efficiency. Optimizing reaction conditions to maximize yield and minimize impurities is crucial.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the butanone moiety, forming carboxylic acid derivatives.
Reduction: : Reduction can be carried out using mild reducing agents to convert ketones into secondary alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Organometallic reagents like Grignard reagents
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various derivatives depending on the substituent introduced
Wirkmechanismus
The compound’s activity is primarily influenced by the trifluoromethyl group and the pyrazole ring, which can interact with various molecular targets. These interactions often involve hydrogen bonding, van der Waals forces, and π-π stacking. The exact mechanism depends on the specific application, but generally, it targets enzymes or receptors involved in biological pathways.
Vergleich Mit ähnlichen Verbindungen
When compared to other trifluoromethyl-pyrazole derivatives, 3-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]oxy}-2-butanone stands out due to its unique combination of functional groups
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ylmethanol
1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid
Each of these compounds shares the trifluoromethyl-pyrazole core but differs in the attached functional groups, leading to different chemical behaviors and applications.
There you have it! This compound is a fascinating topic with much to explore across multiple scientific disciplines. Curious about any specific part of it?
Eigenschaften
IUPAC Name |
3-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]oxybutan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-5(15)6(2)16-8-4-7(9(10,11)12)13-14(8)3/h4,6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMGFEUCLBNCEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
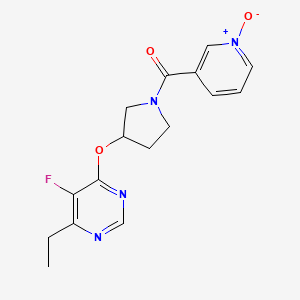
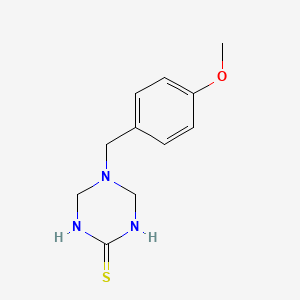
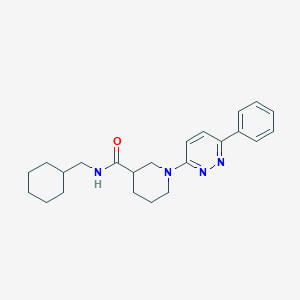
![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2410844.png)
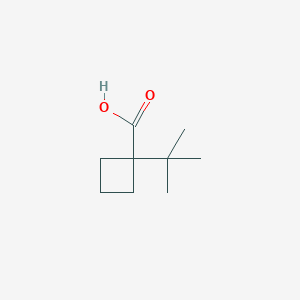
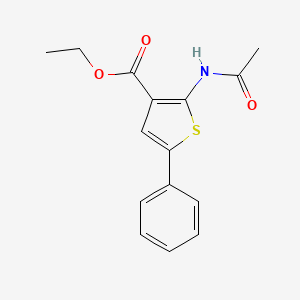
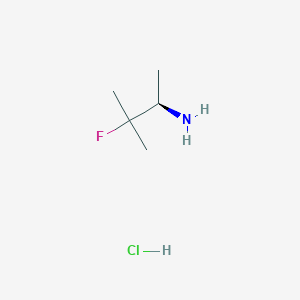
![N-[1-(1-Phenylcyclobutyl)ethyl]prop-2-enamide](/img/structure/B2410852.png)
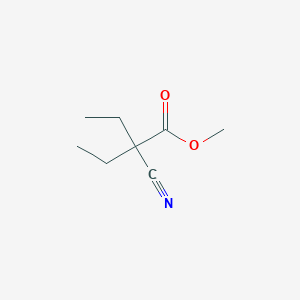
![N,N-diethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2410855.png)
![N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide](/img/structure/B2410857.png)
![N-[(1,2-dimethylindol-5-yl)methyl]-2-methoxyacetamide](/img/structure/B2410859.png)
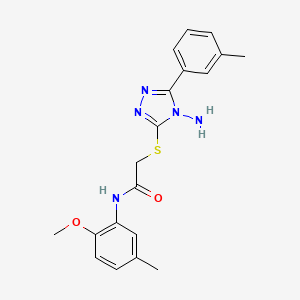
![3,4-Dimethoxy-N-(3-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2410862.png)
